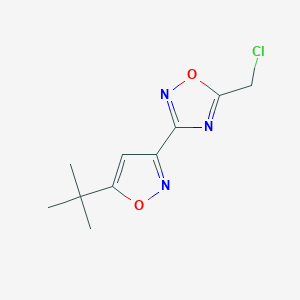

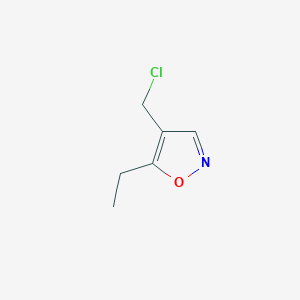

![molecular formula C14H21NO B1488800 {1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1249037-17-9](/img/structure/B1488800.png)

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol

Übersicht

Beschreibung

The compound “{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

Research has demonstrated the effectiveness of certain pyrrolidinemethanols in enantioselective catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities (Lattanzi, 2006).

Synthesis of Pyrrolidinones and Pyrrolizines

Another line of research has focused on the synthesis of pyrrolidinones and pyrrolizines, showcasing the diverse reactivity of pyrrolidinyl-based compounds. For example, reactions of dimethyl acetylenedicarboxylate with pyrrolidinyl enamines have led to the formation of pyrrolizines, offering insights into solvent and temperature-dependent reaction pathways (Verboom et al., 1981).

Molecular Structure Analysis

Research also includes the determination of molecular structures and crystallography of pyrrolidine derivatives. For example, studies on the pyrrolidine ring of certain compounds have revealed specific geometries and intermolecular interactions, contributing to the understanding of their structural characteristics (Butcher et al., 2006).

Advanced Synthesis Techniques

Further research has led to the development of novel synthesis techniques for pyrrolidinyl derivatives, aimed at creating compounds with potential applications in various fields, including medicinal chemistry and material science. For instance, diarylprolinol ligands have been used for the enantioselective alkynylation of cyclic imines, resulting in high yields and enantioselectivities (Munck et al., 2017).

Wirkmechanismus

Target of Action

Indole and pyrrolidine derivatives have been found in many important synthetic drug molecules and they bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole and pyrrolidine derivatives can vary widely depending on their specific chemical structure and the targets they interact with . Without specific information on “{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . Pyrrolidine is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. For indole and pyrrolidine derivatives, these properties can vary widely .

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

[1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-3-4-13(7-12(11)2)8-15-6-5-14(9-15)10-16/h3-4,7,14,16H,5-6,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNVUQAEKIZXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCC(C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

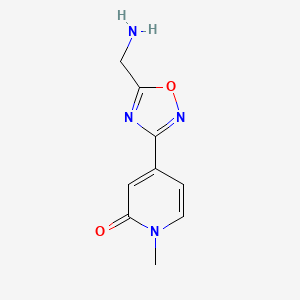

![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)

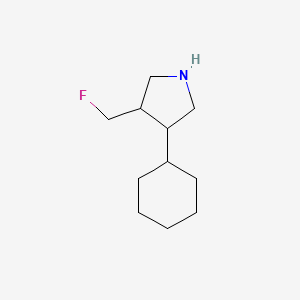

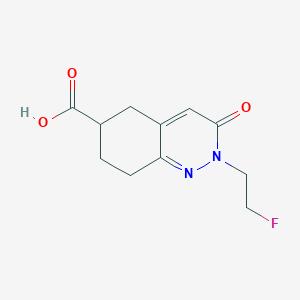

![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)

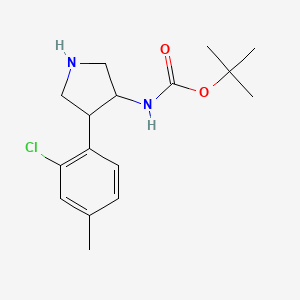

![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)

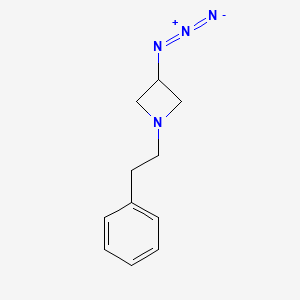

![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)

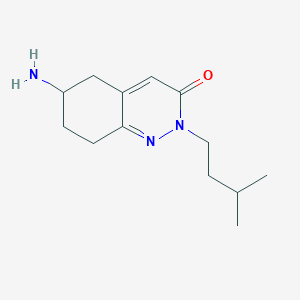

![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)

![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)